![molecular formula C12H16N2 B14889264 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industry professionals alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that optimize yield and efficiency. These methods may involve the use of various catalysts and solvents to facilitate the cyclization process. For example, the use of erbium triflate as a catalyst has been reported to produce highly substituted imidazole derivatives in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of substituted imidazole derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts like nickel or erbium triflate to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized imidazole derivatives, while substitution reactions can produce a range of substituted imidazoles .
Aplicaciones Científicas De Investigación
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to various enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, or coordination with metal ions. The specific pathways and targets depend on the compound’s application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
1-Butylimidazole: A similar compound with a butyl group instead of a sec-butyl group.
2-Methylimidazole: Another related compound with a simpler structure, used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Trisubstituted Imidazoles: These compounds have additional substituents on the imidazole ring, offering different properties and applications.
Uniqueness: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-butan-2-yl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-4-9(2)14-10(3)13-11-7-5-6-8-12(11)14/h5-9H,4H2,1-3H3 |
Clave InChI |
GGPXWEGJLMZHEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=NC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



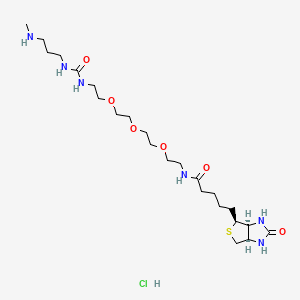



![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)

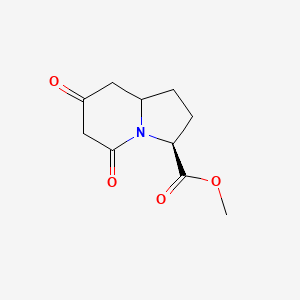
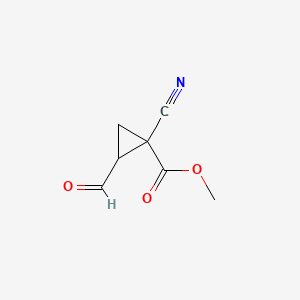
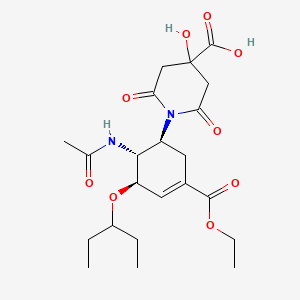
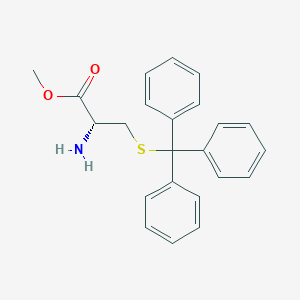
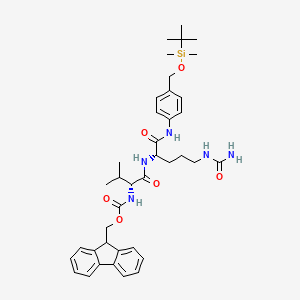

![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
